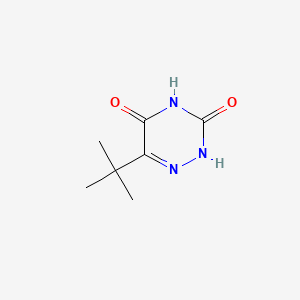

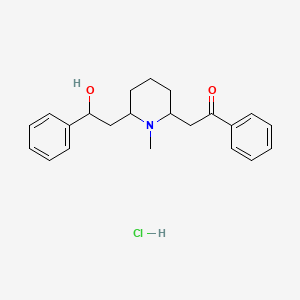

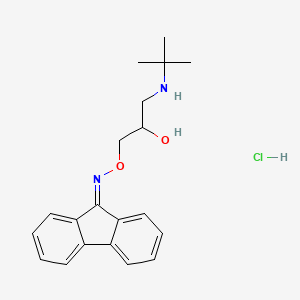

![molecular formula C12H8N2O2 B1207921 9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 74214-63-4](/img/structure/B1207921.png)

9H-pyrido[3,4-b]indole-3-carboxylic acid

Overview

Description

Mechanism of Action

Target of Action

The primary target of 9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as Flazin, is the HL-60 cells , a human leukemia cell line . It also acts as a monoamine oxidase (MAO) inhibitor and an inhibitor of indoleamine 2,3-dioxygenase (IDO) .

Mode of Action

Flazin interacts with its targets by inhibiting their proliferation. It strongly inhibits the proliferation of HL-60 cells . It also inhibits cytochrome P450 (CYP)-related activities .

Biochemical Pathways

Flazin affects the biochemical pathways related to cell proliferation and apoptosis. It induces DNA fragmentation, suggesting that apoptotic activity is involved in the inhibition of HL-60 cell proliferation . It also inhibits the formation of certain metabolites via the inhibition of CYP enzymes .

Pharmacokinetics

Its strong inhibitory effect on hl-60 cells suggests that it may have good bioavailability .

Result of Action

The result of Flazin’s action is the inhibition of cell proliferation and the induction of apoptosis. It strongly inhibits the proliferation of HL-60 cells, although it only weakly inhibits HeLa and VSMC cells . DNA fragmentation results suggest that apoptotic activity induced by Flazin is involved in the inhibition of HL-60 cell proliferation .

Action Environment

The action of Flazin can be influenced by environmental factors. For example, the Flazin content of Koikuchi and Tamari soy sauce was found to be 65.1 μg/mL and 232.0 μg/mL, respectively . This suggests that dietary intake could potentially influence the action, efficacy, and stability of Flazin.

Biochemical Analysis

Biochemical Properties

9H-pyrido[3,4-b]indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with monoamine oxidase (MAO), where it acts as an inhibitor. This interaction is significant because MAO is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound can potentially modulate neurotransmitter levels and influence mood and behavior . Additionally, this compound has been shown to interact with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism . The inhibition of IDO by this compound can affect immune responses and has implications in cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity, particularly against HL-60 cells, a type of human leukemia cell line . The inhibition of cell proliferation is associated with the induction of apoptosis, as evidenced by DNA fragmentation and TUNEL assay results . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as monoamine oxidase and indoleamine 2,3-dioxygenase, leading to their inhibition . The inhibition of these enzymes results in altered levels of neurotransmitters and metabolites, which can have downstream effects on cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, thereby influencing cellular processes such as apoptosis, cell cycle progression, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics in the analysis of this compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and modulation of neurotransmitter levels . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to neurotoxicity, hepatotoxicity, and other systemic toxicities . These threshold effects underscore the importance of dose optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the primary pathways is the tryptophan metabolism pathway, where this compound acts as an inhibitor of indoleamine 2,3-dioxygenase . This inhibition can lead to altered levels of tryptophan and its metabolites, which can have downstream effects on immune responses and cancer progression. Additionally, this compound can influence the metabolic flux of other pathways by modulating the activity of key enzymes and cofactors . These effects on metabolic pathways highlight the compound’s potential as a therapeutic agent in various diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus, mitochondria, and cytoplasm . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications. For instance, the presence of nuclear localization signals (NLS) can direct this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins . Similarly, mitochondrial targeting signals can facilitate the localization of this compound to the mitochondria, where it can influence mitochondrial function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-pyrido[3,4-b]indole-3-carboxylic acid involves several methods. One common approach is the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This method involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of anilines with methyl perfluoroalk-2-ynoates in the presence of palladium(II) acetate, leading to the formation of indole derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

9H-pyrido[3,4-b]indole-3-carboxylic acid has numerous scientific research applications:

Comparison with Similar Compounds

Similar Compounds

9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester: A methyl ester derivative of the compound.

1-methyl-9H-pyrido[3,4-b]indole:

Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate: An ethyl ester derivative of the compound.

Uniqueness

This compound is unique due to its specific structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name |

9H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-6,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLVFKCLBYUINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225209 | |

| Record name | Carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74214-63-4 | |

| Record name | 9H-Pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities reported for 9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives?

A1: this compound, also known as β-carboline-3-carboxylic acid, and its derivatives have been explored for a range of biological activities. This includes:

- Antidiabetic activity: 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM5) demonstrated potent antidiabetic activity in a study using streptozotocin-induced diabetic rats. []

- Anticancer activity: 1-[5-(Hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin), a derivative found in Tamari soy sauce, showed strong inhibition of HL-60 cell proliferation, suggesting potential anticancer activity. []

- Cough-suppressing effect: Flazin and the related compound melpyrrole, isolated from honey, exhibited antitussive activity in guinea pigs, possibly acting through the nitric oxide signaling pathway. []

- Remyelination promotion: Certain β-carbolines, specifically N-butyl-β-carboline-3-carboxylate (β-CCB) and ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE), enhanced remyelination in a rat model of focal demyelination, potentially by modulating GABAA receptors expressed in oligodendrocytes. []

Q2: How is the formation of 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin) influenced by different factors?

A2: Flazin formation, a β-carboline with a furan moiety, is influenced by several factors:

- Reactants: It forms from the reaction of L-tryptophan with 3-deoxyglucosone, but not with 5-hydroxymethylfurfural. []

- pH: Acidic conditions favor Flazin formation. []

- Temperature: Heating (70-110°C) promotes its formation. []

- Carbohydrate source: Formation from fructose is greater than from glucose, while sucrose yields Flazin under acidic conditions and heating due to hydrolysis. []

Q3: Can you provide information about the occurrence of Flazin in food?

A3: Flazin has been identified and quantified in various processed foods using HPLC-MS and HPLC-fluorescence techniques. []

- Occurrence: Found in tomato products, soy sauce, beer, balsamic vinegar, fruit juices, dried fruits, fried onions, and honey. []

- Concentration range: Not detected to 22.3 μg/mL. []

- Highest levels: Tomato concentrate (13.9 μg/g) and soy sauce (9.4 μg/mL). []

- Formation during processing: Observed in heated tomato juice and crushed tomatoes, suggesting formation during processing. []

Q4: What is the mechanism of nitrosation of tetrahydro-β-carboline-3-carboxylic acids?

A4: The nitrosation of 1-substituted-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acids (THBC-3-COOH) with nitrite in aqueous solution is influenced by: []

- pH: Enhanced yield at low pH (around 2). []

- Nitrite concentration: Maximum yield reached within 1 hour with stoichiometric nitrite. []

- Time: Formation detected even with half the stoichiometric amount of nitrite. []

Q5: How has ultrasound technology been applied in the synthesis of 1-acetyl-3-carboxamide-β-carboline derivatives?

A5: Ultrasound irradiation facilitates the rapid synthesis of biologically important 1-acetyl-3-carboxamide-β-carboline derivatives. [] This method offers advantages over conventional stirring:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

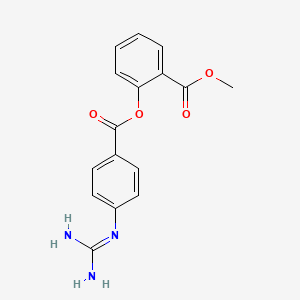

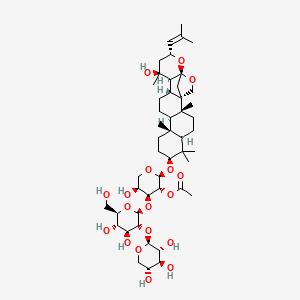

![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)

![2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B1207844.png)